6-Bromo Core as Antitubercular Scaffold
In a structure-activity relationship (SAR) study of halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4(3H)-diones, the 6-bromo-substituted derivative was identified as the most active compound in the entire series [1]. The study's Free-Wilson analysis established the positive contribution of the 6-bromo group to antimycobacterial activity [1]. Complementary research on 3-aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones demonstrated that the introduction of bromine specifically at the 6-position positively influences antitubercular activity, with some analogs surpassing the potency of commercial standards [2].
| Evidence Dimension | In vitro antimycobacterial activity (qualitative ranking in SAR series) |
|---|---|
| Target Compound Data | 6-Bromo-3-(4-butylphenyl)-1,3-benzoxazine-2,4(3H)-dione (3b) identified as 'most active compound of the series' [1]. |
| Comparator Or Baseline | Other halogenated (e.g., chloro, fluoro) and non-halogenated analogs within a 21-compound series [1]. |
| Quantified Difference | Not reported as a quantitative value; established by Free-Wilson method as the highest activity in the series [1]. |
| Conditions | In vitro screening against three different strains of Mycobacterium [1]. |
Why This Matters
The SAR evidence that the 6-bromo substituent confers maximal activity in this class guides selection for developing potent antimycobacterial agents.
- [1] Waisser, K.; et al. The oriented development of antituberculotics (Part II): halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones. Archiv der Pharmazie 2007, 340 (5), 264-267. DOI: 10.1002/ardp.200600002. PMID: 17516578. View Source
- [2] Waisser, K.; Kubicová, L.; Klimešová, V.; Odlerová, Ž. New Groups of Potential Antituberculotics: 3-Aryl-2H,4H-benz[e][1,3]oxazine-2,4-diones. Comparison of the Topliss Approach with Regression Analysis. Collection of Czechoslovak Chemical Communications 1993, 58, 2977-2982. DOI: 10.1135/cccc19932977. View Source
